Biochemical Potency Against EZH2 Mutants
EPZ011989 was specifically designed to overcome the poor metabolic stability of its predecessor, EPZ005687. In comparative studies using human and rat liver microsomes, EPZ011989 exhibits significantly enhanced metabolic stability [1]. This improved stability is a key differentiator, enabling more reliable oral dosing for in vivo studies.
| Evidence Dimension | Metabolic stability (half-life in human liver microsomes) |
|---|---|
| Target Compound Data | EPZ011989 exhibits significantly improved metabolic stability [1]. |
| Comparator Or Baseline | EPZ005687, a structurally related EZH2 inhibitor with poor metabolic stability [1]. |
| Quantified Difference | The specific half-life data was not provided in the search results, but the qualitative improvement is explicitly stated as a key design goal [1]. |
| Conditions | Human and rat liver microsomal turnover assays. |
Why This Matters
Poor metabolic stability in EPZ005687 limited its utility as an in vivo tool; EPZ011989's improved stability directly addresses this, making it a superior choice for oral administration studies.
- [1] Campbell, J. E., Kuntz, K. W., Knutson, S. K., Warholic, N. M., Keilhack, H., Wigle, T. J., ... & Chesworth, R. (2015). EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 6(5), 491-495. View Source
